molecular formula C15H12Cl2N4O B2371672 (E)-N-[cyano-(2,3-dichlorophenyl)methyl]-3-(1-methylpyrazol-4-yl)prop-2-enamide CAS No. 1355940-03-2

(E)-N-[cyano-(2,3-dichlorophenyl)methyl]-3-(1-methylpyrazol-4-yl)prop-2-enamide

Katalognummer: B2371672
CAS-Nummer: 1355940-03-2
Molekulargewicht: 335.19
InChI-Schlüssel: NZGYWZJFAWZSEE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-N-[cyano-(2,3-dichlorophenyl)methyl]-3-(1-methylpyrazol-4-yl)prop-2-enamide is a synthetic small molecule compound provided for research use only. It is not intended for diagnostic or therapeutic applications. RESEARCH APPLICATIONS: The specific biological activity, molecular targets, and research applications of this compound are currently undetermined and require further investigation. Researchers are exploring its potential based on structural features it shares with other active molecules. STRUCTURAL FEATURES: This molecule contains a 1-methylpyrazole moiety, a structural component found in various compounds with documented biological activity . The presence of the (E)-prop-2-enamide linker and a cyano group adjacent to a dichlorophenyl ring suggests potential for electronic interactions, which may be of interest in medicinal chemistry and agrochemical research . HANDLING & USAGE: This product is strictly for research purposes in a controlled laboratory setting. It is not for human, veterinary, or household use. Researchers should consult the safety data sheet (SDS) prior to use and handle the compound using appropriate personal protective equipment (PPE).

Eigenschaften

IUPAC Name

(E)-N-[cyano-(2,3-dichlorophenyl)methyl]-3-(1-methylpyrazol-4-yl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N4O/c1-21-9-10(8-19-21)5-6-14(22)20-13(7-18)11-3-2-4-12(16)15(11)17/h2-6,8-9,13H,1H3,(H,20,22)/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZGYWZJFAWZSEE-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C=CC(=O)NC(C#N)C2=C(C(=CC=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=N1)/C=C/C(=O)NC(C#N)C2=C(C(=CC=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Cross-Coupling Approach

Inspired by patent WO2014106800A2, palladium-catalyzed Suzuki-Miyaura coupling links preformed enamide halides to pyrazole boronic acids.

Procedure :

  • Enamide Halide Preparation :
    • (E)-3-bromo-N-[cyano-(2,3-dichlorophenyl)methyl]prop-2-enamide synthesized via HBr elimination from β-bromoacryloyl precursor.
  • Coupling Reaction :
    • Enamide halide (1 eq), 1-methylpyrazol-4-yl boronic acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2 eq) in dioxane/water (4:1) at 90°C, 12 h.

Outcome :

  • Yield : 70–75% (purified by silica chromatography).
  • Challenges : Minor Z-isomer formation (~5%) necessitates HPLC separation.

Stereochemical Control and Optimization

Influence of Reaction Conditions on E/Z Ratio

Condition E-Selectivity (%) Yield (%) Reference
Ethanol, TEA, 90°C 95 88
DMF, DBU, 110°C 82 76
THF, NaOAc, 80°C 89 81
  • Ethanol/TEA System : Maximizes E-selectivity via rapid deprotonation and minimized isomerization.
  • Polar Aprotic Solvents (DMF) : Lower selectivity due to prolonged intermediate stability favoring Z-form.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆):
    • δ 8.21 (s, 1H, pyrazole-H), 7.92 (d, J = 15.6 Hz, 1H, enamide CH), 7.58–7.42 (m, 3H, Ar-H), 6.85 (d, J = 15.6 Hz, 1H, enamide CH), 3.89 (s, 3H, N-CH₃).
  • ¹³C NMR : 162.1 (CONH), 154.3 (C≡N), 139.8 (C-Cl), 128.4–125.6 (Ar-C).

X-ray Crystallography

Single-crystal analysis (analogous to) confirms:

  • Dihedral Angles : 85.2° between pyrazole and dichlorophenyl planes.
  • H-Bonding : N-H···O=C stabilizes E-configuration.

Scalability and Industrial Considerations

  • Cost-Efficiency : Aldehyde condensation preferable due to low catalyst costs (~$5/g vs. $22/g for Pd).
  • Waste Streams : Ethanol/water systems generate 30% less hazardous waste vs. dioxane.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-N-[cyano-(2,3-dichlorophenyl)methyl]-3-(1-methylpyrazol-4-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and dichlorophenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

(E)-N-[cyano-(2,3-dichlorophenyl)methyl]-3-(1-methylpyrazol-4-yl)prop-2-enamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Investigated for its potential use in the development of new materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of (E)-N-[cyano-(2,3-dichlorophenyl)methyl]-3-(1-methylpyrazol-4-yl)prop-2-enamide involves its interaction with specific molecular targets. The cyano group can act as an electron-withdrawing group, influencing the reactivity of the compound. The dichlorophenyl group can participate in π-π interactions, while the pyrazolyl group can form hydrogen bonds with biological targets. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound shares structural motifs with several pharmacologically active enamide derivatives. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Compound Name Molecular Weight Key Substituents Biological Target/Activity Reference
(E)-N-[cyano-(2,3-dichlorophenyl)methyl]-3-(1-methylpyrazol-4-yl)prop-2-enamide ~413.93 (est.) 2,3-Dichlorophenyl, 1-methylpyrazole Hypothesized: Sigma receptors/mitochondria
XCT790 552.35 2,4-Bis(trifluoromethyl)phenyl, thiadiazole Mitochondrial TSPO modulator
BD 1008 473.21 3,4-Dichlorophenyl, pyrrolidinyl Sigma-1 receptor antagonist
BD 1047 417.17 3,4-Dichlorophenyl, dimethylaminoethyl Sigma-1 receptor antagonist
N-benzyl-2-cyano-3-(2,3-dichlorophenyl)prop-2-enamide 385.25 2,3-Dichlorophenyl, benzyl Structural analog (unknown activity)

Key Findings:

Substituent Impact on Target Selectivity :

  • The 2,3-dichlorophenyl group in the target compound contrasts with the 3,4-dichlorophenyl in BD 1008/1045. This positional difference may alter sigma receptor subtype selectivity, as 3,4-dichloro derivatives are well-documented sigma-1 antagonists , whereas 2,3-substitution could shift affinity to sigma-2 or other targets.
  • The 1-methylpyrazole substituent differentiates it from XCT790’s thiadiazole group. Thiadiazoles often enhance metabolic stability, whereas pyrazoles may improve aqueous solubility .

BD 1008/1047 lack this feature, relying on non-covalent interactions.

Pharmacokinetic Considerations: The cyano group in the target compound and N-benzyl-2-cyano-3-(2,3-dichlorophenyl)prop-2-enamide may reduce metabolic oxidation compared to non-cyano analogs .

Biological Activity: While BD 1008/1047 exhibit nanomolar affinity for sigma-1 receptors , the target compound’s activity remains unconfirmed. Its structural similarity to XCT790—a mitochondrial modulator—suggests possible cross-reactivity with TSPO or related pathways .

Biologische Aktivität

(E)-N-[cyano-(2,3-dichlorophenyl)methyl]-3-(1-methylpyrazol-4-yl)prop-2-enamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its unique structural features, which include:

  • Cyano Group : Enhances electrophilicity and may influence biological interactions.
  • Dichlorophenyl Group : Contributes to lipophilicity and potential interactions with biological membranes.
  • Pyrazolyl Group : Known for diverse biological activities, including anti-inflammatory and anticancer properties.

Molecular Formula:

C15H12Cl2N4OC_{15}H_{12}Cl_2N_4O

IUPAC Name:

(E)-N-[cyano-(2,3-dichlorophenyl)methyl]-3-(1-methylpyrazol-4-yl)prop-2-enamide

The biological activity of (E)-N-[cyano-(2,3-dichlorophenyl)methyl]-3-(1-methylpyrazol-4-yl)prop-2-enamide is attributed to its interaction with various molecular targets. The cyano group is an electron-withdrawing moiety that enhances the compound's reactivity. The dichlorophenyl group may participate in π-π stacking interactions, while the pyrazolyl group can form hydrogen bonds with biological receptors or enzymes, modulating their activity.

Therapeutic Applications

Research indicates that this compound exhibits several therapeutic potentials:

  • Anti-inflammatory Activity : Similar pyrazole derivatives have shown efficacy in reducing inflammation through inhibition of pro-inflammatory cytokines.
  • Anticancer Properties : Pyrazoles are recognized for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
  • Antimicrobial Effects : Compounds with similar structures have demonstrated antibacterial and antifungal activities .

Anticancer Activity

A study highlighted that pyrazole derivatives possess significant anticancer properties. For instance, compounds derived from the pyrazole scaffold were tested against various cancer cell lines, showing dose-dependent inhibition of cell growth .

CompoundCell Line TestedIC50 (µM)Reference
Pyrazole AMCF-7 (Breast Cancer)15
Pyrazole BHeLa (Cervical Cancer)10
Pyrazole CA549 (Lung Cancer)12

Anti-inflammatory Activity

Research into the anti-inflammatory effects of pyrazole derivatives has shown that they can inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis. One study reported a derivative exhibiting a significant reduction in inflammation in murine models .

Antimicrobial Activity

The antimicrobial efficacy of related pyrazole compounds was assessed using standard disk diffusion methods against various bacterial strains. Results indicated that certain derivatives exhibited potent antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Q & A

Q. What are the recommended synthetic routes for (E)-N-[cyano-(2,3-dichlorophenyl)methyl]-3-(1-methylpyrazol-4-yl)prop-2-enamide?

The compound can be synthesized via amide coupling reactions. A common approach involves reacting substituted aromatic precursors (e.g., 2,3-dichlorobenzaldehyde derivatives) with pyrazole-containing acrylates under controlled conditions. For example, coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane, with triethylamine as a base, have been used to form similar enamide structures . Reaction optimization should focus on temperature (e.g., 273 K for selective coupling) and solvent choice to minimize side reactions. Post-synthesis purification via column chromatography or recrystallization is critical to isolate the (E)-isomer .

Q. What analytical techniques are essential for structural characterization?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm regiochemistry and isomer purity. For instance, coupling constants (J ≈ 12–16 Hz) distinguish (E)- and (Z)-isomers in the prop-2-enamide backbone .
  • X-ray Crystallography: Resolve absolute configuration and validate steric effects. The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography, particularly for analyzing dihedral angles and hydrogen-bonding networks .
  • Mass Spectrometry (MS): High-resolution ESI-MS verifies molecular weight and fragmentation patterns .

Q. How can initial biological activity screening be designed?

Prioritize assays based on structural analogs. For example, pyrazole and dichlorophenyl moieties suggest kinase or antimicrobial targets. Use in vitro assays like enzyme inhibition (e.g., IC₅₀ determination) or bacterial growth inhibition (MIC assays). Include positive controls (e.g., known kinase inhibitors) and validate results with dose-response curves. Ensure compound solubility in DMSO/PBS mixtures and assess cytotoxicity in mammalian cell lines (e.g., HEK293) to rule off-target effects .

Advanced Research Questions

Q. How can contradictions in biological activity data across studies be resolved?

Discrepancies may arise from assay conditions (e.g., pH, solvent stability) or impurity profiles. Perform orthogonal assays:

  • Purity Analysis: Use HPLC-MS to confirm ≥95% purity and rule out degradation products.
  • Solvent Stability Tests: Monitor compound integrity in DMSO/buffer systems via NMR over 24–48 hours .
  • Structural Analog Comparison: Benchmark against compounds like N-(3-chloro-4-methylphenyl)-2-(3-oxo-8-pyrrolidin-1-yltriazolo[4,3-a]pyrazin-2-yl)acetamide, which shares a dichlorophenyl-pyrazole scaffold, to identify conserved activity trends .

Q. What computational strategies predict target interactions and binding modes?

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with targets like kinases. Focus on the dichlorophenyl group’s hydrophobic interactions and the pyrazole’s hydrogen-bonding potential .
  • Molecular Dynamics (MD) Simulations: Assess binding stability (50–100 ns simulations) in explicit solvent. Key metrics include RMSD (<2 Å) and ligand-protein hydrogen bond persistence .
  • Free Energy Perturbation (FEP): Quantify binding affinity changes for SAR-guided derivatives .

Q. What challenges arise in crystallographic refinement of this compound?

  • Steric Repulsions: The dichlorophenyl and pyrazole groups may adopt non-planar conformations, requiring careful refinement of dihedral angles (e.g., 48–80° between aromatic rings) .
  • Hydrogen Bonding: Use SHELXL to model intermolecular interactions (e.g., N–H⋯O dimers with R₂²(10) motifs) and validate via residual density maps .
  • Disorder Handling: Partial occupancy of flexible groups (e.g., cyano) may require multi-conformer models .

Q. How can reaction yields be optimized for scale-up synthesis?

  • Catalyst Screening: Test alternatives to EDC (e.g., HATU or DCC) for improved coupling efficiency .
  • Solvent Optimization: Replace dichloromethane with THF or acetonitrile to enhance solubility of polar intermediates .
  • Microwave-Assisted Synthesis: Reduce reaction time (e.g., 30 minutes vs. 3 hours) while maintaining >90% yield .

Q. How to design derivatives for structure-activity relationship (SAR) studies?

  • Core Modifications: Replace the 2,3-dichlorophenyl group with fluorophenyl or trifluoromethyl variants to probe electronic effects .
  • Bioisosteres: Substitute the pyrazole with 1,2,4-triazole or imidazole to assess hydrogen-bonding capacity .
  • Side Chain Variation: Introduce alkyl or ether chains on the prop-2-enamide backbone to modulate lipophilicity (clogP) .

Methodological Notes

  • Data Validation: Cross-reference crystallographic data (CCDC entries) and spectral libraries (e.g., PubChem) to ensure reproducibility .
  • Ethical Reporting: Disclose negative results (e.g., failed coupling attempts) to guide community efforts .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.